N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide
Description
N-Benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a heterocyclic compound featuring a benzimidazole core fused with a pyridin-2-yl substituent at the 2-position, linked via an acetamide bridge to an N-benzyl group. The benzimidazole scaffold is known for its versatility in drug design due to its ability to interact with enzymes and receptors through π-π stacking and hydrogen bonding . The pyridinyl group enhances solubility and may contribute to metal coordination, while the N-benzyl substituent could influence lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-benzyl-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-20(23-14-16-8-2-1-3-9-16)15-25-19-12-5-4-10-17(19)24-21(25)18-11-6-7-13-22-18/h1-13H,14-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVHTCVTDGBGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide typically involves the reaction of benzylamine with 2-(pyridin-2-yl)-1H-1,3-benzodiazole-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce benzylamine derivatives .
Scientific Research Applications
N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cell membrane receptors, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)Acetamides (Compounds 28–31)
These derivatives, synthesized by coupling benzimidazole precursors with pyrazole-containing acids, exhibit structural similarities to the target compound but replace the pyridinyl group with pyrazole or triazole moieties .
2-[2-(1-Benzyl-5-Oxopyrrolidin-3-yl)-1H-Benzimidazol-1-yl]-N-Isopropylacetamide ()
This compound features a benzimidazole core substituted with a benzyl-pyrrolidinyl group. However, the lack of a pyridinyl group may limit its interaction with metal-containing active sites, a feature retained in the target compound .
Triazoloamide Derivatives ()
Compounds such as 2eae (N-Methyl-N-phenyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]acetamide) share the pyridin-2-yl substituent but employ a triazole ring instead of benzimidazole. The triazole group enhances metabolic stability and synthetic accessibility (yield: 99%) . However, benzimidazole-based compounds like the target may exhibit stronger π-π stacking due to the larger aromatic surface area.
Benzothiazole Derivatives ()
Derivatives such as 5a–m (2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide) replace benzimidazole with benzothiazole, which increases electron-withdrawing effects and redox activity. These compounds demonstrated anticonvulsant activity in SAR studies, suggesting that the target compound’s benzimidazole core could be optimized for similar neurological applications .
Key Research Findings and Implications
- Synthetic Accessibility : Triazoloamides (e.g., 2eae) are synthesized with exceptional yields (up to 99%) using solid- or solution-phase methods, suggesting that the target compound could be optimized for scalable production .
- Biological Activity : Benzothiazole derivatives () highlight the importance of heterocyclic cores in CNS-targeted therapies, implying that the target compound’s benzimidazole-pyridinyl structure warrants evaluation in neurological assays .
- Structural Advantages : The pyridin-2-yl group in the target compound may offer superior metal-coordination capabilities compared to pyrrolidinyl or triazole substituents, making it suitable for targeting metalloenzymes .
Biological Activity
N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.
The synthesis of this compound typically involves several key steps:
- Formation of the Benzodiazole Core : The initial step involves cyclization reactions using o-phenylenediamine and appropriate carboxylic acid derivatives.
- Benzylation : The benzodiazole core is then benzylated using benzyl chloride in the presence of a base.
- Acetamide Formation : The final step involves coupling the benzylated benzodiazole with acetic acid derivatives to yield the desired acetamide product.
Antiviral Properties
Recent studies have highlighted the potential of N-benzyl-acetamides as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). In a series of experiments, various derivatives were synthesized and evaluated for their inhibitory effects:
- Inhibition Potency : Compounds demonstrated IC50 values ranging from 1.11 μM to 4.55 μM against SARS-CoV-2 RdRp, with some derivatives showing comparable activity to remdesivir, a well-known antiviral agent .
Anticancer Activity
N-benzyl-based compounds have also been investigated for their anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may interfere with cell division processes or induce apoptosis in cancer cells by targeting specific molecular pathways .
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors involved in critical biological pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes that play roles in viral replication and cancer cell metabolism.
- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways, leading to altered cellular responses.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2-benzylbenzimidazol-1-yl)-N-(phenyl)acetamide | Lacks pyridine ring | Moderate anticancer activity |
| 2-(4-methylphenyl)acetamide | Methyl group on phenyl | Lower RdRp inhibition |
The positioning of functional groups significantly affects the biological activity and efficacy of these compounds.
Study on Antiviral Efficacy
A notable study evaluated a series of N-benzyl-acetamides for their antiviral efficacy against SARS-CoV-2. The most potent compound exhibited an IC50 value significantly lower than many existing treatments, indicating its potential as a therapeutic candidate .
Study on Anticancer Properties
Another investigation focused on the anticancer properties of N-benzyl derivatives in colon cancer models. Results showed that specific modifications to the benzyl group enhanced anticancer activity, suggesting a structure–activity relationship that warrants further exploration .
Q & A
Q. Advanced
- QSAR models (MOE, Schrödinger) : Correlate substituent descriptors (logP, polar surface area) with activity.
- MD simulations (GROMACS) : Study binding persistence in solvent (e.g., water vs. lipid bilayers) .
How can crystallographic data improve structural optimization?
Advanced
X-ray structures (refined via SHELXL ) reveal:
- Hydrogen-bond networks : Critical for target engagement (e.g., benzodiazole NH with Asp89 in kinases).
- Torsion angles : Adjust acetamide linkers to minimize steric clashes .
What are the best practices for troubleshooting low yields in scale-up synthesis?
Q. Advanced
- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy.
- Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .
How does this compound compare to structurally related benzodiazole derivatives?
Basic
Compared to N-benzyl-2-(thiazol-4-yl)acetamide, the pyridinyl-benzodiazole core enhances π-π stacking with aromatic residues in targets, improving IC₅₀ by 3–5 fold .
Advanced
Table 1 : Key SAR Comparisons
| Substituent | Target Affinity (Kd, nM) | Solubility (mg/mL) |
|---|---|---|
| Pyridin-2-yl | 12.3 ± 1.2 | 0.45 |
| 4-Methylpyridinyl | 18.9 ± 2.1 | 0.78 |
| Benzothiazol-2-yl | 8.7 ± 0.9 | 0.32 |
Data adapted from .
What safety protocols are essential for handling this compound?
Basic
Use gloves, goggles, and fume hoods due to potential irritancy. Store at –20°C under argon to prevent degradation .
Advanced
Conduct AMES tests for genotoxicity and hERG assays to assess cardiac risk prior to in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
